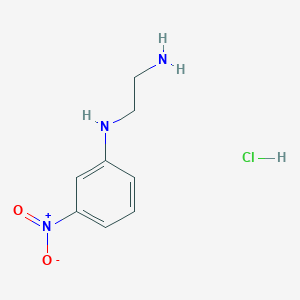N1-(3-Nitrophenyl)ethane-1,2-diamine hydrochloride
CAS No.:
Cat. No.: VC15959795
Molecular Formula: C8H12ClN3O2
Molecular Weight: 217.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H12ClN3O2 |
|---|---|
| Molecular Weight | 217.65 g/mol |
| IUPAC Name | N'-(3-nitrophenyl)ethane-1,2-diamine;hydrochloride |
| Standard InChI | InChI=1S/C8H11N3O2.ClH/c9-4-5-10-7-2-1-3-8(6-7)11(12)13;/h1-3,6,10H,4-5,9H2;1H |
| Standard InChI Key | HZAIUQXEXFOIIZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])NCCN.Cl |
Introduction
Chemical and Physical Properties
Structural Characteristics
N1-(3-Nitrophenyl)ethane-1,2-diamine hydrochloride consists of a benzene ring with a nitro group (-NO) at the third position, linked to an ethane-1,2-diamine moiety. The hydrochloride salt formation enhances its stability and solubility in polar solvents. The IUPAC name is N'-(3-nitrophenyl)ethane-1,2-diamine hydrochloride, and its canonical SMILES representation is .
Physicochemical Data
The compound exhibits the following properties:
| Property | Value |
|---|---|
| CAS Number | 71319-72-7 (base form) |
| Molecular Formula | |
| Molecular Weight | 217.65 g/mol |
| Solubility | Soluble in water, methanol, DMF |
| Stability | Stable under inert conditions |
The nitro group contributes to its electron-deficient aromatic system, facilitating electrophilic substitution reactions, while the diamine chain enables coordination with metal ions or participation in condensation reactions.
Synthesis and Optimization
Reaction Pathway
The synthesis involves two primary steps:
-
Formation of the Base Amine: 3-Nitroaniline reacts with ethylene diamine in a nucleophilic aromatic substitution reaction. The nitro group activates the benzene ring, directing incoming nucleophiles to the meta position.
-
Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and storage stability.
Reaction Conditions
-
Solvent: Dimethylformamide (DMF) or ethanol.
-
Temperature: 60–80°C for 4–6 hours.
-
Yield: 70–85% after purification via column chromatography (chloroform:methanol = 3:1) .
Critical Note: Excess ethylene diamine is required to prevent side reactions, such as oligomerization. The reaction progress is monitored via thin-layer chromatography (TLC) .
Chemical Reactivity and Applications
Role in Organic Synthesis
The compound serves as a versatile precursor due to its dual functional groups:
-
Nitro Group: Reduced to an amine () under catalytic hydrogenation, enabling access to derivatives like 3-aminophenyl diamines.
-
Diamine Chain: Participates in Schiff base formation with carbonyl compounds, yielding imines for coordination chemistry.
Comparative Analysis with Related Diamines
The meta-substituted nitro group in N1-(3-nitrophenyl)ethane-1,2-diamine hydrochloride offers distinct electronic effects compared to ortho or para isomers, influencing its reactivity in substitution reactions.
Research Findings and Future Directions
Synthetic Challenges
-
Purification Difficulties: The hydrochloride salt’s high polarity complicates isolation, necessitating optimized chromatographic conditions.
-
Stability Issues: Prolonged exposure to light or moisture may cause decomposition, requiring storage at -20°C under argon.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume